2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as CBDMPT, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery research.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and tyrosine kinases. 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and apoptotic cell death in cancer cells.
Biochemical and Physiological Effects
2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit the growth of cancer cells, induce apoptotic cell death, and reduce inflammation. In vivo studies have shown that 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting target for drug discovery research. 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have potent anti-cancer activity, which makes it a promising candidate for chemotherapy. However, the synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex process that requires expertise in organic chemistry. 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one also has limitations for lab experiments, including its potential toxicity and lack of specificity for cancer cells.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to optimize the synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one to improve yield and purity. Another direction is to investigate the mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one to better understand its anti-cancer activity. Further studies are also needed to determine the safety and efficacy of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in animal models and clinical trials. Finally, 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in other diseases, such as inflammation and neurodegenerative disorders, which warrant further investigation.
Conclusion
In conclusion, 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a novel compound with potential applications in drug discovery research. Its ability to inhibit the growth of cancer cells and induce apoptotic cell death makes it a promising candidate for chemotherapy. However, the synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex process that requires expertise in organic chemistry, and further studies are needed to determine its safety and efficacy in animal models and clinical trials. Future research on 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one may also uncover its potential applications in other diseases, such as inflammation and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-aminothiophene with 4-chlorobenzyl chloride, followed by the reaction with 3,4-dimethylbenzaldehyde and 5,6-dimethyl-1,2,3-triazine-4(1H)-one. The final product is obtained by the reaction with sulfur and sodium hydroxide. The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has potential applications in drug discovery research due to its ability to inhibit the growth of cancer cells. Several studies have shown that 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can induce apoptotic cell death in cancer cells, making it a promising candidate for chemotherapy. 2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.
Eigenschaften
Produktname |
2-[(4-chlorobenzyl)sulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
---|---|
Molekularformel |
C23H21ClN2OS2 |
Molekulargewicht |
441 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H21ClN2OS2/c1-13-5-10-19(11-14(13)2)26-22(27)20-15(3)16(4)29-21(20)25-23(26)28-12-17-6-8-18(24)9-7-17/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
JSHAGZLBNAEUAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.